N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid
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Overview
Description
Synthesis Analysis
The synthesis of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic acid involves complex biochemical pathways. For instance, the production of N-Acetyl-D-neuraminic acid (Neu5Ac), a related compound, can be achieved through the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc) and subsequent condensation with pyruvate. A study by Gao et al. (2019) demonstrated the use of whole cells expressing Bacteroides thetaiotaomicron N-Acetyl-D-glucosamine 2-Epimerase and Escherichia coli N-Acetyl-D-neuraminic Acid Aldolase for Neu5Ac production, achieving significant yields (Gao et al., 2019).
Molecular Structure Analysis
The molecular structure of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic acid is characterized by its unique disaccharide peptide structure, which is essential for peptidoglycan formation in bacterial cell walls. This structure has been explored through enzymatic degradation studies and synthesis from precursor compounds (Guinand et al., 1984).
Scientific Research Applications
Synthesis and Immunostimulating Activities
Research has focused on synthesizing derivatives of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid to explore their potential immunostimulating activities. For instance, studies have demonstrated the synthesis of β(1–4)-linked disaccharides of N-Acetylglucosamine and N-Acetylmuramic Acid by direct condensation, which forms the backbone of immunoactive cell wall peptidoglycan. These synthetic approaches aim to facilitate the study of the immunostimulating properties of these compounds (Kusumoto, Imoto, Ogiku, & Shiba, 1986). Additionally, the chemical synthesis of disaccharide dipeptides corresponding to bacterial peptidoglycan repeating units has shown that such compounds can possess immunostimulating activities, highlighting their potential for therapeutic applications (Kusumoto et al., 1986).
Role in Murein Recycling
N-Acetyl-D-glucosamine is a major component of the bacterial cell wall and plays a significant role in murein recycling. Studies on Escherichia coli have revealed the role of N-Acetyl-D-glucosamine kinase in the efficient recycling of murein, which is critical for bacterial growth and survival. This process involves the degradation of murein and the recycling of its components, including N-Acetyl-D-glucosamine, highlighting the enzyme's importance in bacterial physiology (Uehara & Park, 2004).
Enzymatic and Biological Studies
Further research into the enzymatic activities and biological functions of compounds related to N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid includes the study of enzymes like lysozyme, which interacts with peptidoglycan substrates containing N-Acetyl-D-glucosamine and N-Acetylmuramic Acid. These studies help elucidate the mechanism of lysozyme action and its role in bacterial cell wall degradation (Sharon, 1967). Additionally, the specificity of lysozyme binding to oligosaccharides containing these components has been investigated to understand better the interactions at the molecular level (Chipman, Grisaro, & Sharon, 1967).
Safety And Hazards
GlcNAc has been widely used in food, cosmetics, and pharmaceutical industries and is generally considered safe1. Glucosamine sulfate and glucosamine hydrochloride have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects1.
Future Directions
GlcNAc and its derivatives have a wide range of promising applications in various sectors especially in biomedical science21. They are considered as useful biocompatible materials to be used in a medical device to treat, augment or replace any tissue, organ, or function of the body1. The latest advances in the biomedical research are important emerging trends that hold a great promise in wound-healing management products1.
properties
IUPAC Name |
2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O13/c1-6(17(28)29)31-16-12(21-8(3)25)18(30)32-10(5-23)15(16)34-19-11(20-7(2)24)14(27)13(26)9(4-22)33-19/h6,9-16,18-19,22-23,26-27,30H,4-5H2,1-3H3,(H,20,24)(H,21,25)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKIVDUWFNRJHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13787036 |
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